molecular formula C16H17ClN4O B2748763 2-chloro-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzamide CAS No. 2097859-62-4

2-chloro-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzamide

Cat. No. B2748763
CAS RN: 2097859-62-4
M. Wt: 316.79
InChI Key: BNBUNRWTLYOREU-UHFFFAOYSA-N
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Description

“2-chloro-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzamide” is a chemical compound. It’s a derivative of pyrimidine, which is a basic aromatic ring present in many important biomolecules, such as nucleotides, vitamins, and antibiotics .


Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the reaction of pyrrolidine with 2-chloropyrimidine . A method was developed for the synthesis of 2-(pyrrolidin-1-yl)pyrimidines by reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid .

Scientific Research Applications

Palladium-Catalyzed Hiyama Cross-Couplings

This compound is utilized in Palladium-catalyzed Hiyama cross-couplings as an electrophile partner. The process involves coupling with organosilanes to synthesize C2-aryl pyrimidine derivatives. This method is noted for its good functional group tolerance and is valuable for the synthesis of natural products and pharmaceutical compounds .

Anti-Fibrosis Drug Development

Researchers have explored the anti-fibrotic activities of pyrimidine derivatives, including this compound. It has shown promise in inhibiting the expression of collagen and hydroxyproline content in cell culture mediums, indicating potential as a novel anti-fibrotic drug .

Synthesis of Heterocyclic Compounds

The pyrimidine moiety of this compound is a privileged structure in medicinal chemistry. It’s used in the construction of novel heterocyclic compound libraries with potential biological activities, which are crucial for drug discovery and development .

Fluorescent Dye and Biosensor Development

2-Chloropyrimidine derivatives are used in the synthesis of fluorescent dyes and biosensors. These applications are significant in bioassays and protein assays, where the detection and quantification of biological substances are essential .

properties

IUPAC Name

2-chloro-N-[(1-pyrimidin-2-ylpyrrolidin-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4O/c17-14-7-2-1-6-13(14)15(22)20-11-12-5-3-10-21(12)16-18-8-4-9-19-16/h1-2,4,6-9,12H,3,5,10-11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNBUNRWTLYOREU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC=CC=N2)CNC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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